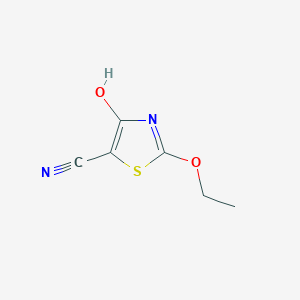

2-Ethoxy-4-hydroxythiazole-5-carbonitrile

Descripción general

Descripción

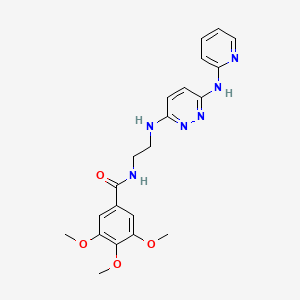

2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS# 59965-53-6) is a chemical compound used as a reactant in the preparation of pesticidal organophosphorus thiazole derivatives .

Molecular Structure Analysis

The molecular formula of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is C6H6N2O2S, and its molecular weight is 170.19.Aplicaciones Científicas De Investigación

Synthesis of Triazene Derivatives

A study by Larsen et al. explored the synthesis of triazene derivatives, starting from compounds including ethoxymethylenemalononitrile, leading to potential HIV-1 inhibitors. Although the specific compound 2-Ethoxy-4-hydroxythiazole-5-carbonitrile was not mentioned, the methodology could be relevant for similar syntheses involving thiazole derivatives (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Corrosion Inhibition

Yadav et al. reported on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel, highlighting the broader application of thiazole and its derivatives in protecting metals against corrosion. This could imply the utility of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile in similar applications (Yadav, Gope, Kumari, & Yadav, 2016).

Biological Activities

Antiviral Properties

Romani et al. conducted a study on the structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities. This indicates the potential of thiazole derivatives, including 2-Ethoxy-4-hydroxythiazole-5-carbonitrile, in developing antiviral agents (Romani, Márquez, Márquez, & Brandán, 2015).

Pharmacological Applications

Azo Dyes with Biological Activities

Ravi et al. synthesized azo molecules by reacting 2-aminothiazole with different pyridone derivatives, showing potential antimicrobial and antimycobacterial activities. This suggests that thiazole derivatives like 2-Ethoxy-4-hydroxythiazole-5-carbonitrile could be used in synthesizing biologically active compounds (Ravi, J, M, Kumar, & Kandgal, 2020).

Propiedades

IUPAC Name |

2-ethoxy-4-hydroxy-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-2-10-6-8-5(9)4(3-7)11-6/h9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGJBSHMCHYQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-hydroxythiazole-5-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)

![2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride](/img/structure/B2985905.png)

![N~4~-(2-furylmethyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2985908.png)

![N-phenyl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2985911.png)

![(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2985914.png)

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate](/img/structure/B2985919.png)

![2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985923.png)